molecular formula C5H3F9 B14752135 1,1,2,2,3,3,4,4,5-Nonafluoropentane CAS No. 678-73-9

1,1,2,2,3,3,4,4,5-Nonafluoropentane

Cat. No.: B14752135
CAS No.: 678-73-9
M. Wt: 234.06 g/mol
InChI Key: WBZPSSPFKFETDG-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,5-Nonafluoropentane is a fluorinated alkane being investigated as a next-generation green solvent. It is being developed to replace ozone-depleting substances (ODS) and solvents with high global warming potential (GWP), such as CFC-113 and HCFC-141b . As a hydrofluoroalkane, its structure is engineered to provide a favorable safety profile, including non-flammability and low toxicity, while offering high chemical and thermal stability . Its primary research value lies in its zero ozone depletion potential (ODP) and short atmospheric lifetime, which contributes to a minimal GWP, aligning with the goals of the Montreal and Kyoto Protocols . Researchers are exploring its applications as a cleaning agent in metals, precision, and electronics cleaning, where it demonstrates a higher cleaning capacity compared to longer-chain alternatives like HFC-4310mee . The compound's mechanism of action as a solvent stems from the unique properties of the carbon-fluorine bond, which impart strong lipophobicity and hydrophobicity. These dual surfactant-like properties make it effective at dissolving contaminants and depositing thin films without leaving residues . Furthermore, its relatively easy-to-use boiling point (estimated to be similar to other fluorocyclopentanes, around 80-85°C) and high recyclability make it a practical and sustainable option for industrial cleaning processes and other specialized applications in R&D . This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult current safety data sheets for proper handling protocols. Please note that specific physicochemical data, such as the exact boiling point, melting point, and density for this specific isomer, are not fully confirmed in the available literature.

Properties

CAS No.

678-73-9

Molecular Formula

C5H3F9

Molecular Weight

234.06 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5-nonafluoropentane

InChI

InChI=1S/C5H3F9/c6-1-3(9,10)5(13,14)4(11,12)2(7)8/h2H,1H2

InChI Key

WBZPSSPFKFETDG-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2,2,3,3,4,4,5-Nonafluoropentane can be synthesized through several methods, including direct fluorination and electrochemical fluorination. Direct fluorination involves the reaction of pentane with fluorine gas under controlled conditions, typically at low temperatures to prevent unwanted side reactions. Electrochemical fluorination, on the other hand, involves the use of an electrolytic cell where pentane is fluorinated in the presence of a fluorine-containing electrolyte .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale electrochemical fluorination due to its efficiency and scalability. This method allows for the continuous production of high-purity fluorinated compounds, which are then purified through distillation and other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 1,1,2,2,3,3,4,4,5-Nonafluoropentane primarily undergoes substitution reactions due to the presence of highly electronegative fluorine atoms. These reactions often involve the replacement of fluorine atoms with other functional groups, such as hydroxyl or amino groups .

Common Reagents and Conditions: Common reagents used in these substitution reactions include nucleophiles such as amines, phenoxides, and enolates. The reactions typically occur under mild conditions, often in the presence of a catalyst such as palladium or nickel .

Major Products: The major products formed from these reactions include various fluorinated derivatives, such as perfluorinated alcohols, amines, and ethers. These products retain the unique properties of the parent compound, such as high thermal stability and chemical inertness .

Scientific Research Applications

1,1,2,2,3,3,4,4,5-Nonafluoropentane has a wide range of applications in scientific research due to its unique properties. In chemistry, it is used as a solvent and reagent in various organic synthesis reactions. In biology and medicine, it is utilized in the development of fluorinated pharmaceuticals and imaging agents. In industry, it is employed in the production of high-performance materials, such as fluoropolymers and surfactants .

Mechanism of Action

The mechanism by which 1,1,2,2,3,3,4,4,5-Nonafluoropentane exerts its effects is primarily through its interaction with other molecules via van der Waals forces and dipole-dipole interactions. The presence of multiple fluorine atoms enhances these interactions, leading to increased stability and reactivity of the compound. The molecular targets and pathways involved in these interactions are often related to the specific application, such as binding to biological receptors in pharmaceuticals or interacting with other polymers in industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2,2,3,3,4,4,5,5,5-Nonafluoropentane (CAS 756-13-8)
  • Structure : Fluorination at carbons 2–5, with a trifluoromethyl (-CF₃) group at position 4.
  • Application: Marketed as 3M™ Novec™ 1230 Fire Protection Fluid, it is a ketone derivative (CF₃CF₂C(O)CF(CF₃)₂) with low toxicity, non-conductivity, and high environmental compatibility.
  • Key Properties: Boiling Point: ~49°C Viscosity: 0.6 cP at 25°C Safety: Not classified as hazardous; occupational exposure limit (OEL) of 150 ppm .
1,1,2,2,3,3,4,4,5-Nonafluoro-5-(trifluoromethyl)cyclopentane (CAS 1805-22-7)
  • Structure : Cyclic analog with a trifluoromethyl group.
  • Properties :
    • Boiling Point: 48°C
    • Density: 1.72 g/cm³
    • Refractive Index: 1.267
  • Use : Industrial applications requiring inert, high-density fluids .
3,3,4,4,5,5,5-Heptafluoro-1-pentene (CAS 71164-40-4)
  • Structure : Unsaturated analog with seven fluorine atoms.
  • Properties :
    • Molecular Weight: 196.07 g/mol
    • Reactivity: Undergoes addition reactions due to the double bond.
  • Application : Intermediate in synthesizing fluoropolymers .

Functional Group Derivatives

Perfluorobutanesulfonic Acid (PFBS)
  • Structure : Fully fluorinated butane chain with a sulfonic acid group.
  • Properties: Persistence: High environmental stability.
  • Regulatory Status : Subject to restrictions under EU REACH .
Perfluorooctanoic Acid (PFOA)
  • Structure : Eight-carbon chain with a carboxylic acid group.
  • Properties :
    • Bioaccumulation: High in human tissues.
    • Regulatory Status: Globally phased out due to toxicity concerns .

Comparative Data Table

Compound Name Molecular Formula Boiling Point (°C) Density (g/cm³) Key Applications Toxicity Profile
1,1,2,2,3,3,4,4,5-Nonafluoropentane C₅H₂F₉ ~50 (estimated) 1.6–1.8 (est.) Fire suppression, solvents Low acute toxicity
2,2,3,3,4,4,5,5,5-Nonafluoropentane C₅HF₉O 49 1.6 Fire protection fluid OEL: 150 ppm
1,1,2,2,3,3,4,4,5-Nonafluoro-5-(trifluoromethyl)cyclopentane C₆F₁₂ 48 1.72 Industrial fluids Limited data
3,3,4,4,5,5,5-Heptafluoro-1-pentene C₅H₃F₇ Not reported 1.45 (est.) Polymer synthesis Reactivity-based hazards
Perfluorobutanesulfonic Acid (PFBS) C₄HF₉O₃S >100 1.8 Surfactants, coatings Moderate toxicity

Key Research Findings

Synthetic Pathways: 2,2,3,3,4,4,5,5,5-Nonafluoropentane is a precursor to octafluoroalkenes (e.g., 2,3,3,4,4,5,5,5-octafluoro-1-pentene) via dehydrofluorination over fluorided alumina .

Environmental Impact: Shorter-chain fluorinated compounds like PFBS and Novec™ 1230 are preferred over PFOA due to lower bioaccumulation .

Thermal Stability : Cyclic fluorinated compounds (e.g., perfluoromethylcyclopentane) exhibit higher density and thermal stability compared to linear analogs .

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